5-ethynyl-1-methyl-1H-indole
Overview
Description
5-Ethynyl-1-methyl-1H-indole: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities
Scientific Research Applications
Chemistry: In chemistry, 5-ethynyl-1-methyl-1H-indole is used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.
Biology: Biologically, indole derivatives have shown various activities such as antiviral, anti-inflammatory, and anticancer properties. This compound may be explored for similar bioactive properties.
Medicine: In medicine, indole derivatives are investigated for their potential therapeutic effects. This compound could be studied for its efficacy in treating diseases or as a precursor for drug development.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals. This compound may find applications in these areas due to its chemical properties.
Future Directions
Mechanism of Action
Target of Action
5-Ethynyl-1-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Ethynyl-1-methyl-1H-indole, like other indole derivatives, plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Indole derivatives, including this compound, have been shown to influence various types of cells and cellular processes . They can impact cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives, including this compound, are involved in the metabolism of tryptophan, an essential amino acid . They interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with 1H-indole as the starting material.
Functionalization: The indole ring undergoes functionalization to introduce the ethynyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethynyl group to other functional groups.
Reduction: Reduction reactions can reduce the indole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may use halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Oxidation can produce carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution can result in halogenated derivatives or other substituted indoles.
Comparison with Similar Compounds
1H-Indole: The parent compound without any substituents.
5-Methyl-1H-indole: Similar structure but with a methyl group at the 5-position instead of the ethynyl group.
5-Ethynyl-1H-indole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 5-Ethynyl-1-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-ethynyl-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
Record name | 5-ethynyl-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61640-21-9 | |
Record name | 5-ethynyl-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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